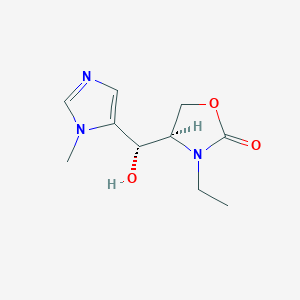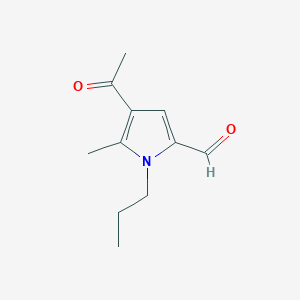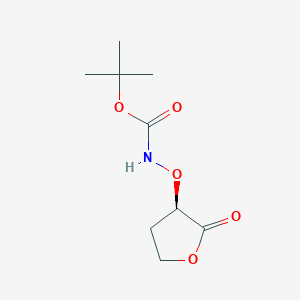
2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the cyclization of thiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-Methyl-1,2,4-triazole: A methylated derivative with similar properties.
4-Amino-1,2,4-triazole: Known for its herbicidal activity.
Uniqueness
2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide stands out due to its thioxo group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H6N4OS |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C4H6N4OS/c5-3(9)1-8-2-6-7-4(8)10/h2H,1H2,(H2,5,9)(H,7,10) |
Clave InChI |
PINUVTFQBKSCCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=S)N1CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)

![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
